2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-
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Overview
Description
2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]- is a complex organic compound that belongs to the class of secondary alcohols This compound is characterized by the presence of an ethylphenylamino group and an oxiranylmethylphenylamino group attached to the propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Ethylphenylamine: Ethylbenzene is nitrated to form nitroethylbenzene, which is then reduced to ethylphenylamine using hydrogen gas in the presence of a palladium catalyst.
Epoxidation: The phenyl group is epoxidized using a peracid such as m-chloroperbenzoic acid to form the oxirane ring.
Coupling Reaction: The ethylphenylamine and the oxiranylmethylphenylamine are coupled together using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation units, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]- undergoes various types of chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group in the starting material can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an amine.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]- involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The ethylphenylamino group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-(phenylamino)-3-[(oxiranylmethyl)phenylamino]-: Lacks the ethyl group on the phenylamino moiety.
2-Propanol, 1-(methylphenylamino)-3-[(oxiranylmethyl)phenylamino]-: Contains a methyl group instead of an ethyl group.
2-Propanol, 1-(ethylphenylamino)-3-[(methylphenyl)phenylamino]-: Contains a methyl group on the oxirane ring.
Uniqueness
The presence of both the ethylphenylamino and oxiranylmethylphenylamino groups in 2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]- makes it unique compared to its analogs. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
111102-96-6 |
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Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(N-ethylanilino)-3-[N-(oxiran-2-ylmethyl)anilino]propan-2-ol |
InChI |
InChI=1S/C20H26N2O2/c1-2-21(17-9-5-3-6-10-17)13-19(23)14-22(15-20-16-24-20)18-11-7-4-8-12-18/h3-12,19-20,23H,2,13-16H2,1H3 |
InChI Key |
LNPUFKWQOJMTSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(CN(CC1CO1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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